

Azido-PEG4-alcohol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG4-alcohol

Cat. No.: B1666432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG4-alcohol**, a versatile heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document delves into its chemical properties, applications, and detailed experimental protocols, offering a technical resource for scientists in the field.

Core Concepts: Understanding Azido-PEG4-alcohol

Azido-PEG4-alcohol is a chemical reagent characterized by a tetraethylene glycol (PEG4) spacer flanked by an azide (-N₃) group at one end and a hydroxyl (-OH) group at the other.^[1]^[2] This unique structure imparts valuable properties for bioconjugation and drug development. The azide group serves as a reactive handle for "click chemistry," a set of highly efficient and specific reactions, while the hydroxyl group can be further modified or used as a point of attachment.^[1]^[3] The PEG4 linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.^[2]^[4]

Key Applications:

- **PROTACs:** **Azido-PEG4-alcohol** is a commonly used linker in the synthesis of PROTACs, which are molecules that co-opt the body's natural protein degradation machinery to eliminate target proteins.^[5]^[6]

- Click Chemistry: The azide functionality allows for facile and robust conjugation to molecules containing alkyne groups via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[\[3\]](#)[\[5\]](#)
- Bioconjugation: This linker is employed to attach various molecules, such as drugs, imaging agents, or peptides, to biological targets like proteins and antibodies.[\[7\]](#)
- Drug Delivery and Surface Modification: The hydrophilic PEG spacer can improve the solubility and delivery of hydrophobic drugs and can be used to modify surfaces to prevent non-specific binding.[\[2\]](#)[\[4\]](#)

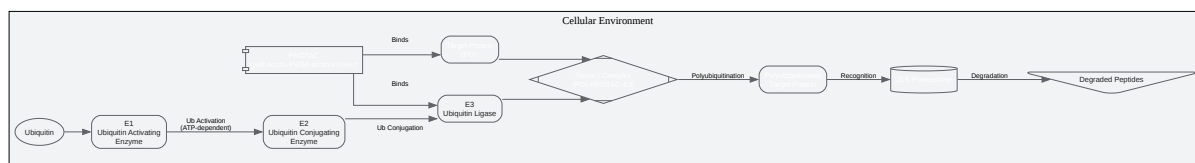
Quantitative Data

A summary of the key quantitative data for **Azido-PEG4-alcohol** is presented in the table below for easy reference and comparison.

Property	Value	References
Chemical Formula	C8H17N3O4	[6] [8] [9] [10]
Molecular Weight	219.24 g/mol	[2] [6] [8] [9]
CAS Number	86770-67-4	[6] [8] [9] [10]
Appearance	Colorless to pale yellow oil/liquid	[2] [8]
Purity	≥95% - ≥98%	[6] [10]
Solubility	≥ 100 mg/mL in H2O and DMSO	[2] [6]
Storage Temperature	-20°C for long-term storage	[6] [10]

Signaling Pathways and Experimental Workflows

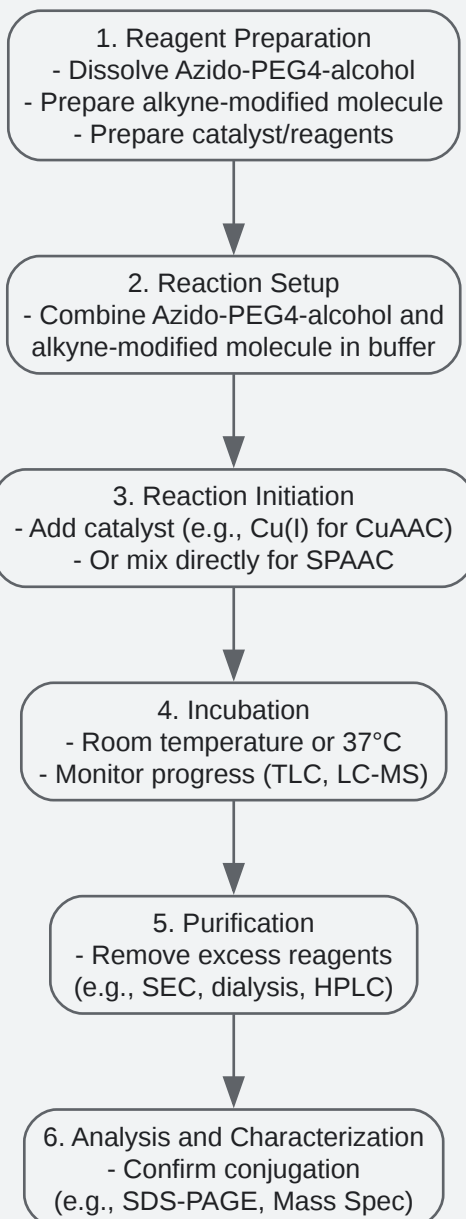
Visualizing the complex biological processes and experimental procedures where **Azido-PEG4-alcohol** is utilized is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the PROTAC mechanism and a general workflow for bioconjugation.



[Click to download full resolution via product page](#)

Caption: Mechanism of PROTAC-mediated protein degradation.[11][12][13]

Experimental Workflow: Bioconjugation via Click Chemistry



[Click to download full resolution via product page](#)

Caption: General experimental workflow for bioconjugation using **Azido-PEG4-alcohol**.

Experimental Protocols

The following are detailed methodologies for performing key experiments with **Azido-PEG4-alcohol**. These protocols are generalized and may require optimization for specific

applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Azido-PEG4-alcohol** to an alkyne-functionalized molecule.

Materials:

- **Azido-PEG4-alcohol**
- Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Solvent (e.g., DMSO, DMF, or water)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG4-alcohol** (e.g., 10 mM in DMSO or water).
 - Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
 - Prepare a stock solution of CuSO_4 (e.g., 20 mM in water).
 - Prepare a stock solution of the ligand (THPTA for aqueous reactions, TBTA for organic solvents) (e.g., 50 mM).

- Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).
- Catalyst Preparation:
 - In a separate microcentrifuge tube, premix the CuSO₄ and ligand solutions. A 1:2 to 1:5 molar ratio of CuSO₄ to ligand is common. Allow this mixture to stand for a few minutes.
- Reaction Setup:
 - In a reaction vessel, combine the **Azido-PEG4-alcohol** and the alkyne-functionalized molecule. A molar ratio of 1:1 to 1.5:1 (azide:alkyne) is a good starting point.
 - Add the appropriate reaction buffer or solvent to achieve the desired final concentration.
- Reaction Initiation:
 - Add the premixed catalyst solution to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Purification:
 - Upon completion, purify the conjugate to remove unreacted reagents and catalyst. Common methods include size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).^[1]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of **Azido-PEG4-alcohol** to a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

- **Azido-PEG4-alcohol**
- Strained alkyne-functionalized molecule (e.g., DBCO-protein)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Solvent (e.g., DMSO or DMF)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Azido-PEG4-alcohol** (e.g., 10 mM in DMSO or water).
 - Prepare the strained alkyne-functionalized molecule in a compatible buffer.
- Reaction Setup:
 - In a reaction vessel, combine the **Azido-PEG4-alcohol** and the strained alkyne-functionalized molecule. A molar excess of the **Azido-PEG4-alcohol** (e.g., 5-20 fold) is often used to ensure efficient conjugation to the biomolecule.
- Incubation:
 - Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).
 - Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE for proteins, LC-MS).
- Purification:
 - Remove the excess, unreacted **Azido-PEG4-alcohol** and other small molecules by size-exclusion chromatography or dialysis.[\[14\]](#)

Conclusion

Azido-PEG4-alcohol is a powerful and versatile tool in the fields of chemical biology and drug discovery. Its well-defined structure, combining the specific reactivity of an azide group with the beneficial properties of a PEG linker, enables the construction of complex and effective bioconjugates and advanced therapeutics. The detailed information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize **Azido-PEG4-alcohol** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. aaep.bocsci.com [aaep.bocsci.com]
- 3. 86770-67-4, Azido-PEG4-alcohol for Click Chemistry - Biopharma PEG [biochempeg.com]
- 4. Broadpharm Azido-PEG4-alcohol| 5G| CAS# 86770-67-4| MOLWT: 219.2, Quantity: | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Azido-PEG4-alcohol, 86770-67-4 | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [Azido-PEG4-alcohol: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1666432#azido-peg4-alcohol-for-beginners>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com